5-bromo-3-nitro-1H-pyrazole
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Overview
Description
5-bromo-3-nitro-1H-pyrazole is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5-bromo-3-nitro-1H-pyrazole involves several steps, including specific reaction conditions and reagents. Industrial production methods may vary, but they generally follow a similar synthetic route to ensure the purity and yield of the compound.
Chemical Reactions Analysis
5-bromo-3-nitro-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-3-nitro-1H-pyrazole has a wide range of applications in scientific research. It is used in chemistry for its reactivity and unique properties. In biology and medicine, it may be used for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
5-bromo-3-nitro-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share some properties, but this compound stands out due to its specific molecular structure and reactivity.
Properties
IUPAC Name |
5-bromo-3-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDXGRUDPFLMDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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